![molecular formula C14H15N5O B2443495 N-(4-metoxifenil)-5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidin-2-amina CAS No. 880799-51-9](/img/structure/B2443495.png)
N-(4-metoxifenil)-5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidin-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a methoxyphenyl and dimethyl groups
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to nucleotides and other biologically relevant molecules makes it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions allows for the creation of products with desired properties for specific applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-hiv and antibacterial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
It’s synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . This suggests that it might interact with its targets through a similar mechanism, possibly by binding to active sites on target proteins or enzymes and inhibiting their function.
Biochemical Pathways
Given its reported anti-hiv and antibacterial activities , it may affect pathways related to these diseases, such as the replication cycle of HIV or the cell wall synthesis of bacteria.
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that it may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring. This step often involves the use of formamide or its derivatives in the presence of catalysts such as phosphorus oxychloride (POCl3).
Introduction of Functional Groups: The methoxyphenyl and dimethyl groups are introduced through substitution reactions. For instance, the methoxy group can be introduced via nucleophilic aromatic substitution using methoxybenzene and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Hydrogenated derivatives or ring-opened products.
Substitution: Functionalized aromatic compounds with various substituents.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity, particularly as a CDK2 inhibitor.
Uniqueness
N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, in particular, allows for unique interactions with biological targets, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-8-10(2)19-14(15-9)17-13(18-19)16-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONOEKMPMQUGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
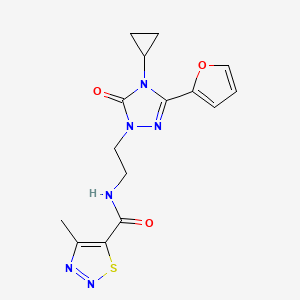
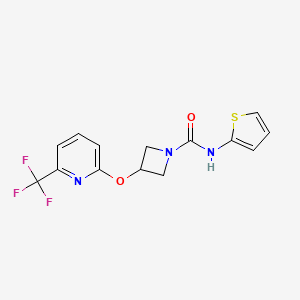
![2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2443416.png)
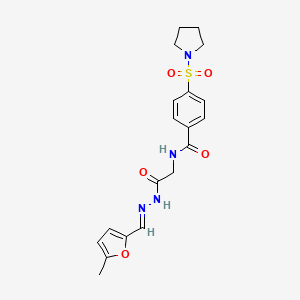
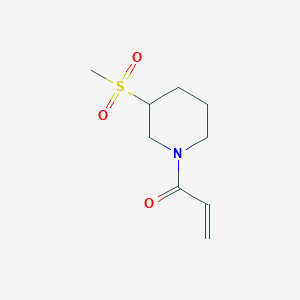
![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2443420.png)
![(E)-2-cyano-N-(3-ethoxypropyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2443421.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)
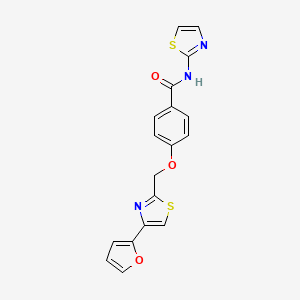

![N1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2443432.png)
![N-(2-methoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443433.png)

